![molecular formula C16H14F3NO2 B2512754 (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide CAS No. 890605-31-9](/img/structure/B2512754.png)
(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
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Overview
Description
(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in scientific research due to its unique chemical properties.
Scientific Research Applications
Cascade Reactions for Tetrahydrofuran Derivatives
The compound can serve as a precursor for the synthesis of functionalized tetrahydrofuran derivatives. Researchers have proposed a three-step strategy:
- Hydrogenation–Cyclization : The condensation intermediate is hydrogenated and cyclized to generate alkylated tetrahydrofuran .
Polysubstituted Furan Synthesis
The compound can participate in tandem reactions with sulfur ylides and alkyl acetylenic carboxylates, leading to the preparation of polysubstituted furans. These reactions provide moderate to good yields of dialkyl furan-3,4-dicarboxylates .
Trifluoromethylation Reactions
The trifluoromethyl group is valuable in pharmaceuticals, agrochemicals, and materials. While not directly related to the compound, understanding trifluoromethylation reactions can provide insights into its potential applications .
Fuel Quantification via Photoionization Mass Spectrometry
Absolute photoionization cross sections of the molecules 2-ethylfuran, 2-acetylfuran, and furfural have been measured. These measurements are crucial for quantifying fuels using photoionization mass spectrometry and developing kinetic models for complex combustion processes .
Mechanism of Action
Trifluoromethyl group
This group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s often used to improve the biological activity of a compound, due to its high electronegativity and the ability to form strong bonds with carbon.
Furan group
Furan derivatives are known to have various biological activities and are part of many bioactive compounds . The furan ring can participate in various reactions, potentially leading to a wide range of products.
properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-11-7-8-12(22-11)9-10-15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBRYCWNDVHRN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide |
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